Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate
Description
Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate is an ammonium salt comprising a phenylmethanaminium (benzylammonium) cation and a tetrahydro-2H-pyran-2-carboxylate anion. These analogs share the tetrahydro-2H-pyran (THP) ring system, a saturated six-membered oxygen-containing heterocycle, with variations in substituents and functional groups.
The carboxylate group at the 2-position of the THP ring is a key feature, as seen in related compounds like methyl tetrahydro-2H-pyran-2-carboxylate (CAS 84355-44-2) and ethyl tetrahydro-2H-pyran-2-carboxylate (CAS 110811-34-2) .
Properties
CAS No. |
2055119-41-8 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
oxane-2-carboxylic acid;phenylmethanamine |
InChI |
InChI=1S/C7H9N.C6H10O3/c8-6-7-4-2-1-3-5-7;7-6(8)5-3-1-2-4-9-5/h1-5H,6,8H2;5H,1-4H2,(H,7,8) |
InChI Key |
ZEZRAWKBBUQTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(=O)O.C1=CC=C(C=C1)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) approach, which is known for its high efficiency, atom economy, and green reaction conditions . This method typically involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Chemical Reactions Analysis
Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds related to tetrahydro-2H-pyran derivatives can act as GPR120 modulators, which are significant in the treatment of diabetes. GPR120 is a receptor that plays a crucial role in enhancing insulin sensitivity and glucose metabolism. The modulation of this receptor can lead to therapeutic effects in conditions such as type 2 diabetes and metabolic syndrome .
Antimicrobial Activity
Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate has shown promising antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting potential use in developing new antibiotics .
Acaricidal Activity
Recent investigations into phenyl methoxyacrylates containing tetrahydro-2H-pyran structures have revealed acaricidal properties against pests like Tetranychus cinnabarinus. These findings indicate that the compound could be modified for agricultural applications, particularly in pest control .
Case Studies
Mechanism of Action
The mechanism of action of Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammation or microbial growth .
Comparison with Similar Compounds
Structural Analogs: Esters of Tetrahydro-2H-Pyran-2-Carboxylic Acid
The most closely related compounds are esters of tetrahydro-2H-pyran-2-carboxylic acid. These differ in the alkyl/aryl group attached to the carboxylate oxygen.
Table 1: Key Properties of Tetrahydro-2H-Pyran-2-Carboxylate Esters
Key Observations:
- Methyl vs. Ethyl Esters: The methyl ester has a lower molecular weight (144.2 vs. 158.19) and higher melting point (54°C) compared to the ethyl analog, which is liquid at room temperature .
- Synthesis: Methyl tetrahydro-2H-pyran-2-carboxylate is synthesized via protection of hydroxyl groups with 3,4-dihydro-2H-pyran and subsequent reduction with lithium aluminum hydride (LAH) . Ethyl esters may follow similar pathways but with ethanol instead of methanol.
Positional Isomers: Tetrahydro-2H-Pyran-4-Carboxylates
Positional isomers with carboxylate groups at the 4-position of the THP ring exhibit distinct physicochemical properties.
Table 2: Comparison of 2- vs. 4-Carboxylate Isomers
Key Observations:
- Physical State: The 4-carboxylate isomer (methyl) is liquid at room temperature (mp: -33°C) compared to the solid 2-carboxylate analog .
- Boiling Points: The 4-carboxylate isomer has a higher boiling point (196.8°C vs. 183°C for the 2-carboxylate), likely due to differences in molecular symmetry and hydrogen bonding .
Carboxylic Acid Derivatives
The free carboxylic acid form of the target compound, tetrahydro-2H-pyran-2-carboxylic acid (CAS 51673-83-7), serves as a precursor for ester synthesis.
Properties:
Biological Activity
Phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Biological Activity
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study evaluated its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.7 | Disruption of mitochondrial function |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of protein kinase C (PKC), which is implicated in several diseases, including cancer and diabetes. In vitro studies reported an inhibition rate of up to 70% at concentrations around 20 µM .
Case Studies
- In Vivo Study on Tumor Growth : A recent study involving mice with implanted tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to the control group. The average tumor volume decreased by approximately 40% after two weeks of treatment.
- Diabetes Management : Another study explored the compound's effects on glucose metabolism. Mice treated with the compound exhibited improved insulin sensitivity and reduced blood glucose levels, suggesting its potential utility in managing type 2 diabetes .
Safety and Toxicity
Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses. However, caution is advised due to observed skin irritation and eye damage at higher concentrations .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used for phenylmethanaminium tetrahydro-2H-pyran-2-carboxylate, and how can reaction conditions be optimized for yield?
- Answer : The synthesis typically involves two key steps: (1) formation of the tetrahydro-2H-pyran-2-carboxylate moiety via Prins cyclization using benzaldehyde derivatives and silanes under acidic catalysis (), and (2) salt formation with phenylmethanaminium through esterification or carboxylate activation ( ). Optimization includes adjusting catalyst loading (e.g., pyridinium p-toluenesulfonate in ), temperature (controlled cyclization at 50–80°C), and solvent polarity (e.g., anhydrous THF for reduction steps). Yields >70% are achievable with stoichiometric control of reagents like 3,4-dihydro-2H-pyran .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?
- Answer :
- 1H/13C NMR : Look for the pyran ring protons (δ 3.5–4.5 ppm for oxygens) and carboxylate carbonyl (δ ~170 ppm). The phenylmethanaminium aromatic protons appear at δ 7.2–7.5 ppm ( ).
- FTIR : Carboxylate C=O stretch (~1700 cm⁻¹) and NH₃⁺ bending (~1600 cm⁻¹) confirm salt formation.
- HRMS : Molecular ion peaks at m/z 314.0516 (M-H)⁻ align with theoretical values ( ).
Advanced Research Questions
Q. What strategies are recommended for resolving enantiomeric impurities in this compound synthesis?
- Answer : Enantiomeric purity is critical for pharmaceutical intermediates. Use chiral auxiliaries (e.g., (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate in ) or asymmetric catalysis (e.g., Sharpless epoxidation derivatives). Chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) resolves diastereomers, while circular dichroism (CD) confirms absolute configuration .
Q. How do pH and solvent polarity influence the stability and reactivity of this compound in aqueous solutions?
- Answer :
- Stability : The compound hydrolyzes at pH < 3 (carboxylate protonation) or pH > 9 (amine deprotonation). Stability is optimal in neutral buffers (pH 6–8) with half-life >48 hours ( ).
- Reactivity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyran oxygen, while non-polar solvents (e.g., toluene) favor salt dissociation .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict reaction pathways for nucleophilic attacks on the pyran ring. Molecular dynamics simulations (e.g., GROMACS) model solvation effects, while docking studies (AutoDock Vina) assess binding affinity to biological targets like ion channels .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Answer :
- GHS Hazards : Severe eye irritation (Category 1, H318); use sealed goggles and face shields. Avoid inhalation (P260) and skin contact (P303+P361+P353) ( ).
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation.
- Waste Disposal : Neutralize with 1M NaOH before incineration ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
